2-(Dimethylamino)-1H-1,3-benzodiazole-5-carboxylic acid is an organic compound belonging to the class of benzodiazoles, which are heterocyclic aromatic compounds characterized by a benzene ring fused to a diazole ring. This specific compound incorporates a dimethylamino group and a carboxylic acid functional group, contributing to its unique chemical and physical properties. The compound is often used in various scientific applications, particularly in medicinal chemistry and materials science.
The compound can be sourced from various chemical suppliers and databases, including PubChem and Sigma-Aldrich, where it is cataloged with specific identifiers for research purposes.
2-(Dimethylamino)-1H-1,3-benzodiazole-5-carboxylic acid is classified as:
The synthesis of 2-(Dimethylamino)-1H-1,3-benzodiazole-5-carboxylic acid can be achieved through several methods. A common approach involves the following steps:
The reaction conditions often require careful control of temperature and pH to ensure high yields and purity. Catalysts such as palladium or nickel may be employed to facilitate certain steps, particularly in cross-coupling reactions.
The molecular structure of 2-(Dimethylamino)-1H-1,3-benzodiazole-5-carboxylic acid can be represented as follows:
The structural representation includes:
2-(Dimethylamino)-1H-1,3-benzodiazole-5-carboxylic acid can participate in various chemical reactions:
These reactions often require specific reagents and conditions, such as acidic or basic environments, to promote desired transformations while minimizing side reactions.
The mechanism of action for 2-(Dimethylamino)-1H-1,3-benzodiazole-5-carboxylic acid is primarily based on its interaction with biological targets:
Research indicates that compounds with similar structures often exhibit significant biological activity due to their ability to interact with cellular targets effectively.
2-(Dimethylamino)-1H-1,3-benzodiazole-5-carboxylic acid has numerous applications in scientific research:
This compound exemplifies the versatility of benzodiazole derivatives in both synthetic chemistry and practical applications across various scientific fields.
Benzimidazole represents a privileged scaffold in medicinal chemistry, characterized by the fusion of a benzene ring with an imidazole moiety. This bicyclic heterocyclic system exhibits exceptional structural versatility, enabling diverse interactions with biological targets. Its significance stems from several intrinsic physicochemical properties: the ability to act as both hydrogen bond donor (N-H) and acceptor (imidazole nitrogen), participation in π-π stacking interactions via the aromatic system, and capacity for hydrophobic interactions. These features collectively facilitate strong and selective binding to macromolecular targets, including enzymes, receptors, and nucleic acids [5].
The benzimidazole core demonstrates remarkable synthetic flexibility, allowing strategic substitutions at multiple positions (N1, C2, C5, C6) to fine-tune electronic properties, lipophilicity, and steric bulk. This adaptability underpins its presence in numerous therapeutic agents spanning antimicrobial, antiviral, anticancer, anti-inflammatory, and anthelmintic categories. Benzimidazole derivatives constitute essential components in over twenty clinically approved drugs, validating their translational potential. Albendazole, mebendazole, and thiabendazole exemplify derivatives leveraging this scaffold for antiparasitic applications, demonstrating its broad pharmaceutical utility [10].
Table 1: Clinically Exploited Benzimidazole Derivatives and Therapeutic Applications
Drug Name | Therapeutic Category | Target Indications |
---|---|---|
Albendazole | Anthelmintic | Neurocysticercosis, helminth infections |
Mebendazole | Anthelmintic/Antineoplastic | Helminth infections, cancer investigations |
Thiabendazole | Anthelmintic | Strongyloides, cutaneous larva migrans |
Flubendazole | Anthelmintic | Gastrointestinal parasites |
2-Substituted benzimidazole derivatives constitute a therapeutically significant subclass, particularly in anticancer drug discovery. The C2 position offers a strategic handle for installing pharmacophores that dictate target specificity and potency. Structure-Activity Relationship (SAR) studies consistently reveal that modifications at C2 profoundly influence interactions with key oncological targets, including protein kinases (e.g., receptor tyrosine kinases), tubulin, DNA topoisomerases, and cell cycle regulatory proteins [5]. For instance, introducing alkylamino or arylamino groups at C2 enhances DNA intercalation or topoisomerase inhibition, while hydrophobic aryl substitutions promote tubulin polymerization disruption.
The dimethylamino group (-N(CH₃)₂) at C2 represents a particularly valuable substitution pattern. This strongly electron-donating group modulates the electron density of the benzimidazole ring system, influencing its binding affinity to ATP pockets in kinases. Furthermore, the tertiary nitrogen can undergo protonation under physiological conditions, enhancing water solubility and potentially facilitating ionic interactions with acidic residues in target proteins. This property is crucial for improving the pharmacokinetic profile of lead compounds [4] [9]. Research indicates that 2-(dialkylamino)benzimidazoles exhibit enhanced cellular permeability and target engagement compared to their unsubstituted or alkyl-substituted counterparts, making them superior candidates for inhibiting cancer cell proliferation and inducing apoptosis across diverse tumor models [5].
Table 2: Impact of C2 Substitution on Benzimidazole Anticancer Activity
C2 Substituent | Biological Activity | Proposed Mechanism of Action |
---|---|---|
-H (Unsubstituted) | Moderate Cytotoxicity | Weak DNA interaction |
-CH₃ (Methyl) | Improved Antiproliferative Activity | Tubulin binding interference |
-C₆H₅ (Phenyl) | Strong Topoisomerase Inhibition | Intercalation/Enzyme poisoning |
-N(CH₃)₂ (Dimethylamino) | Enhanced Kinase Inhibition & Apoptosis Induction | ATP-competitive binding, Solubility modulation |
2-(Dimethylamino)-1H-1,3-benzodiazole-5-carboxylic acid (CAS 1501006-70-7, C₁₀H₁₁N₃O₂, MW 205.22 g/mol) presents a highly optimized benzimidazole scaffold warranting detailed investigation as a multifunctional lead compound. Its structure incorporates two critical pharmacophoric elements: a 2-dimethylamino group and a carboxylic acid at the C5 position of the benzimidazole nucleus [1] [3]. The 2-dimethylamino substitution (-N(CH₃)₂) provides the established benefits of electronic modulation and potential for protonation, enhancing solubility and target interactions relevant to oncology, as discussed previously.
The C5-carboxylic acid (-COOH) moiety significantly expands the compound's utility. This acidic functional group enables critical molecular interactions: 1) Formation of ionic bonds or salt bridges with basic residues (e.g., lysine, arginine) in enzyme active sites or receptor pockets; 2) Participation in hydrogen bonding networks; 3) Facilitation of derivatization into bioactive esters, amides, or acyl hydrazides for prodrug strategies or enhanced target specificity. Chemically, the carboxylic acid allows straightforward synthetic modification to generate extensive libraries of analogues (amides, esters, peptidomimetics) via coupling reactions, enabling systematic SAR exploration around this position [3] [9]. Its molecular structure, defined by the SMILES string O=C(C1=CC=C(NC(N(C)C)=N2)C2=C1)O and InChIKey LSHZJXVJGOPZRF-UHFFFAOYSA-N, embodies a balanced combination of hydrophobic (aromatic rings), basic (tertiary amine), and acidic (carboxylic acid) regions, contributing to favorable drug-like properties under Lipinski's rule parameters [3].
Preliminary evidence suggests significant pharmacological potential. Structural analogues featuring benzimidazole cores with C5 carboxylic acids demonstrate diverse activities, including antimicrobial effects against resistant strains and promising antitumor activity via kinase inhibition or interference with cell cycle progression [4] [9]. The specific presence of the dimethylamino group at C2 further potentiates these effects. Consequently, this compound serves as a versatile and synthetically accessible starting point for developing novel therapeutic agents targeting cancer and infectious diseases. Its potential as a kinase inhibitor warrants particular emphasis, given the established role of similar 2-aminobenzimidazole derivatives in disrupting oncogenic signaling cascades [2] [5].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1